molecular formula C7H9ClN2O B1470541 2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1536255-49-8

2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B1470541
CAS No.: 1536255-49-8
M. Wt: 172.61 g/mol
InChI Key: HSIHVVFUJIDLCJ-UHFFFAOYSA-N
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Description

2-chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H9ClN2O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

2-Chloro-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive functional groups. For instance, it is utilized in the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. These syntheses involve reactions that form novel polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolofused compounds, demonstrating the compound's versatility in organic synthesis (Latif, Rady, & Döupp, 2003).

Development of Fluorescent Probes

The chemical structure of this compound facilitates the design and synthesis of fluorescent probes for metal ion detection. A study highlighted its use in creating a simple colorimetric fluorescent chemosensor for selective detection of Zn2+ ions in aqueous media. This application is particularly important for environmental monitoring and biological imaging, showcasing the compound's utility in developing sensitive and selective sensors for metal ions (Kasirajan et al., 2017).

Catalysis

Compounds derived from this compound have been investigated for their potential as catalysts in chemical reactions. For example, pyrazolyl-ethyl)pyridine Fe(II) and Ni(II) complexes were synthesized and explored for their ability to catalyze the asymmetric transfer hydrogenation of ketones. This research opens up new avenues for the development of efficient and selective catalysts for organic transformations, underscoring the importance of such compounds in catalysis research (Magubane, Alam, Ojwach, & Munro, 2017).

Antimicrobial and Fungicidal Activities

The antimicrobial and fungicidal potentials of derivatives of this compound have been a subject of study. Compounds synthesized from it have shown activity against various pathogens, highlighting its role in the development of new antimicrobial agents. This is crucial for addressing the challenge of antibiotic resistance and finding new, effective compounds for disease control (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Properties

IUPAC Name

2-chloro-1-(1-ethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIHVVFUJIDLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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